An In-depth Technical Guide to 4,5-Dihydroxyphthalic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4,5-Dihydroxyphthalic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dihydroxyphthalic acid (CAS No. 63958-66-7) is an organic compound belonging to the phthalic acid family.[1] Its structure is characterized by a benzene ring substituted with two adjacent carboxylic acid groups and two hydroxyl groups at the 4 and 5 positions. This unique arrangement of functional groups imparts specific chemical properties that make it a molecule of interest in various scientific and industrial fields, including medicinal chemistry and polymer science.[1] This technical guide provides a comprehensive overview of 4,5-dihydroxyphthalic acid, detailing its properties, synthesis, safety considerations, and potential applications, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
4,5-Dihydroxyphthalic acid is a white to off-white crystalline solid.[1] It is soluble in water and a variety of organic solvents, a property that is influenced by the pH of the solution.[1] The presence of two carboxylic acid groups and two hydroxyl groups allows for extensive hydrogen bonding, which influences its physical properties and interactions with biological systems.[1]
Table 1: Physicochemical Properties of 4,5-Dihydroxyphthalic Acid
| Property | Value | Source(s) |
| CAS Number | 63958-66-7 | [1][2] |
| Molecular Formula | C₈H₆O₆ | [1][2] |
| Molecular Weight | 198.13 g/mol | [1][2] |
| IUPAC Name | 4,5-dihydroxybenzene-1,2-dicarboxylic acid | [2] |
| Synonyms | 4,5-DHPA, Phthalic acid, 4,5-dihydroxy- | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
| pKa (Strongest Acidic) | 3 (Predicted) | PhytoBank |
| LogP | 0.68 (Predicted) | PhytoBank |
Synthesis of 4,5-Dihydroxyphthalic Acid
Conceptual Synthesis Workflow
A potential synthetic route, inspired by patent literature, could involve the following key transformations:
Caption: A conceptual workflow for the synthesis of 4,5-dihydroxyphthalic acid.
General Laboratory-Scale Synthesis Protocol (Hypothetical)
The following protocol is a generalized interpretation based on patent literature and common organic synthesis techniques. Note: This is a hypothetical procedure and would require optimization and validation in a laboratory setting.
Step 1: Iodination and Oxidation
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To a solution of a cyclohexanedione dicarboxylic acid diester in a suitable polar solvent, add iodine and an iodide salt.
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Heat the mixture to a specified temperature for a defined period to facilitate the reaction.
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After cooling, introduce an oxidizing agent and continue the reaction.
-
Work-up the reaction by sequential addition of hot and cold water, followed by filtration and washing to isolate the intermediate product.[1]
Step 2: Hydrolysis and Aromatization
-
Dissolve the intermediate product in water and add a strong base (e.g., sodium hydroxide or potassium hydroxide) under an inert atmosphere (N₂).
-
Heat the mixture with stirring to promote hydrolysis.
-
Cool the reaction to room temperature and acidify with a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Cool the mixture further to induce precipitation of the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude 4,5-dihydroxyphthalic acid by recrystallization from a suitable mixed solvent system (e.g., methanol/water or ethanol/water).
Spectral Analysis
Detailed experimental spectral data for 4,5-dihydroxyphthalic acid is not widely available in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule, including the two carboxylic acid carbons, the four aromatic carbons (two of which are hydroxyl-substituted), and the two carbons of the benzene ring.
-
FT-IR: The infrared spectrum would be characterized by broad absorption bands corresponding to the O-H stretching of the carboxylic acid and hydroxyl groups. Strong C=O stretching vibrations from the carboxylic acid groups would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.13 g/mol ), along with fragmentation patterns characteristic of the loss of water, carbon dioxide, and other small moieties.
Biological Activity and Applications in Drug Development
While specific and extensive biological studies on 4,5-dihydroxyphthalic acid are limited in the available literature, its structural features as a phenolic acid suggest potential for various biological activities. Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[3][5]
Potential as an Enzyme Inhibitor
The dihydroxy-substituted aromatic ring and the carboxylic acid functionalities suggest that 4,5-dihydroxyphthalic acid could act as an inhibitor for certain enzymes. For instance, it shares structural similarities with substrates of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in tyrosine metabolism.[6] Inhibitors of HPPD have applications as herbicides and in the treatment of metabolic disorders like hereditary tyrosinemia type I.[6] Further research would be needed to explore the inhibitory potential of 4,5-dihydroxyphthalic acid against this and other enzymes.
Antimicrobial and Anticancer Potential
Derivatives of related hydroxyisophthalic acids have demonstrated antibacterial and antifungal activity.[7] This suggests that 4,5-dihydroxyphthalic acid and its derivatives could be investigated as potential antimicrobial agents. The general class of phenolic acids has also been studied for anticancer activities, often linked to their antioxidant properties and their ability to induce apoptosis in cancer cells.[8][9] However, specific studies on the cytotoxic effects of 4,5-dihydroxyphthalic acid on cancer cell lines are needed to validate this potential.
Role as a Building Block in Medicinal Chemistry
4,5-Dihydroxyphthalic acid can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid and hydroxyl groups provide reactive sites for derivatization, allowing for the creation of libraries of compounds for screening in drug discovery programs.[10]
Safety and Handling
4,5-Dihydroxyphthalic acid is classified as a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2]
-
Precautions: When handling this compound, it is essential to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, reducing agents, and oxidizing agents.[11]
Conclusion
4,5-Dihydroxyphthalic acid is a molecule with significant potential stemming from its unique chemical structure. While its primary identification and some of its properties are established, there remains a notable gap in the availability of comprehensive experimental data, particularly concerning its physical properties, detailed synthesis protocols, and specific biological activities. Its structural resemblance to known bioactive compounds suggests promising avenues for future research, especially in the fields of enzyme inhibition, antimicrobial and anticancer drug discovery, and as a versatile building block in medicinal chemistry. Further investigation is warranted to fully elucidate the therapeutic and industrial potential of this intriguing compound.
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